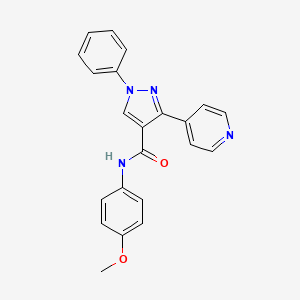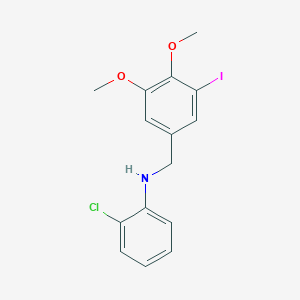
N-(4-methoxyphenyl)-1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. They are widely used in the synthesis of various pharmaceuticals and organic materials due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has phenyl groups (aromatic rings), a pyridinyl group (a nitrogen-containing aromatic ring), and a carboxamide group (a functional group derived from carboxylic acids) attached to it .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo substitutions at the nitrogen atoms, and participate in cycloaddition reactions .Wirkmechanismus
The mechanism of action of MP-10 involves the inhibition of various signaling pathways involved in the progression of diseases. In cancer, MP-10 inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. MP-10 also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
In inflammation, MP-10 inhibits the NF-κB pathway and the MAPK pathway, which are involved in the production of pro-inflammatory cytokines and chemokines. MP-10 also inhibits the NLRP3 inflammasome, which is involved in the activation of the inflammatory response.
In neurological disorders, MP-10 inhibits oxidative stress and inflammation in the brain, which are key factors in the progression of these diseases.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit various biochemical and physiological effects in different disease models. In cancer, MP-10 induces cell cycle arrest and apoptosis in cancer cells. MP-10 also inhibits angiogenesis, which is essential for tumor growth and metastasis.
In inflammation, MP-10 reduces the production of pro-inflammatory cytokines and chemokines. MP-10 also reduces the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are key enzymes involved in the inflammatory response.
In neurological disorders, MP-10 reduces oxidative stress and inflammation in the brain. MP-10 also improves cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MP-10 is its potent biological activity against various diseases. MP-10 has been shown to exhibit anti-proliferative, anti-inflammatory, and neuroprotective activity, making it a promising therapeutic agent.
However, one of the limitations of MP-10 is its limited solubility in water, which can make it difficult to use in certain experimental settings. MP-10 also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on MP-10. One area of interest is the development of more water-soluble derivatives of MP-10 to improve its bioavailability and effectiveness in vivo. Another area of interest is the evaluation of MP-10 in combination with other therapeutic agents to enhance its efficacy.
Further research is also needed to explore the potential of MP-10 in other disease models, such as cardiovascular disease and metabolic disorders. Finally, the safety and toxicity of MP-10 need to be thoroughly evaluated to ensure its potential as a safe and effective therapeutic agent.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MP-10 has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. MP-10 has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
In inflammation research, MP-10 has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. MP-10 has also been shown to reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2, two key enzymes involved in the inflammatory response.
In neurological disorder research, MP-10 has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain. MP-10 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1-phenyl-3-pyridin-4-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-19-9-7-17(8-10-19)24-22(27)20-15-26(18-5-3-2-4-6-18)25-21(20)16-11-13-23-14-12-16/h2-15H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAHCJRLIDJSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-isopropylphenyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B3617701.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3617708.png)
![3,4-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B3617716.png)
![1-(4-chlorophenyl)-4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B3617737.png)
![4-ethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3617738.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3617740.png)

![2-(2-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3617756.png)
![2-{4-chloro-5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3617765.png)

![3-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid](/img/structure/B3617776.png)
![1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B3617778.png)
![3-({[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3617787.png)
![2-[(4-bromophenyl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B3617790.png)